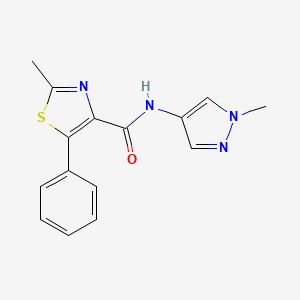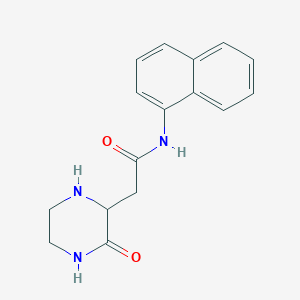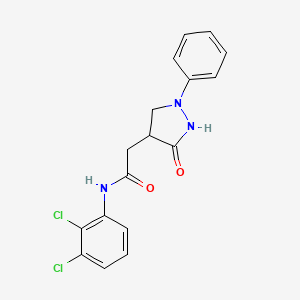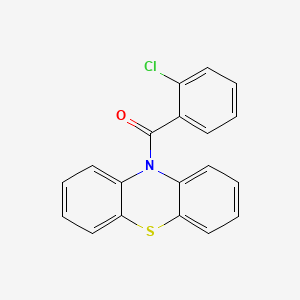![molecular formula C30H33ClFN3O B11033792 [4-(4-Chlorophenyl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydro-8-quinolinyl][4-(4-fluorophenyl)piperazino]methanone](/img/structure/B11033792.png)
[4-(4-Chlorophenyl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydro-8-quinolinyl][4-(4-fluorophenyl)piperazino]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-Chlorophenyl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydro-8-quinolinyl][4-(4-fluorophenyl)piperazino]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a quinoline derivative with a piperazine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Chlorophenyl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydro-8-quinolinyl][4-(4-fluorophenyl)piperazino]methanone typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the piperazine moiety. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Chlorophenyl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydro-8-quinolinyl][4-(4-fluorophenyl)piperazino]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinoline oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine or fluorine atoms are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophilic substitution using reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of quinoline and piperazine derivatives in various chemical reactions.
Biology
In biological research, [4-(4-Chlorophenyl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydro-8-quinolinyl][4-(4-fluorophenyl)piperazino]methanone is investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.
Medicine
The compound’s potential therapeutic applications are explored in medicinal chemistry
Industry
In the industrial sector, this compound may be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for developing new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of [4-(4-Chlorophenyl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydro-8-quinolinyl][4-(4-fluorophenyl)piperazino]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies on its binding affinity and specificity help elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorobenzoyl)piperazinomethanone
- 4-(7-chloroquinolin-4-yl)piperazinomethanone
- (4-Chlorophenyl)(piperazin-1-yl)methanone
Uniqueness
Compared to similar compounds, [4-(4-Chlorophenyl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydro-8-quinolinyl][4-(4-fluorophenyl)piperazino]methanone stands out due to its unique combination of a quinoline derivative and a piperazine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C30H33ClFN3O |
|---|---|
Molecular Weight |
506.1 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-2,2,4,7-tetramethyl-1,3-dihydroquinolin-8-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C30H33ClFN3O/c1-20-5-14-25-27(33-29(2,3)19-30(25,4)21-6-8-22(31)9-7-21)26(20)28(36)35-17-15-34(16-18-35)24-12-10-23(32)11-13-24/h5-14,33H,15-19H2,1-4H3 |
InChI Key |
LLDGVGUFCMMKMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CC(N2)(C)C)(C)C3=CC=C(C=C3)Cl)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(4-methylphenyl)-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B11033709.png)

![N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide](/img/structure/B11033714.png)
![(4Z)-4-[2-(benzyloxy)benzylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11033719.png)
![N-(4-ethoxyphenyl)-3-methyl-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-4-carboxamide](/img/structure/B11033722.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B11033751.png)


![N-{1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-2-(naphthalen-2-yloxy)-N-phenylacetamide](/img/structure/B11033769.png)

![1-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-cyclohexylurea](/img/structure/B11033781.png)
![N-Cyclopentyl-2-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}acetamide](/img/structure/B11033789.png)
![10-amino-N-(3,5-dimethylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11033791.png)
